![molecular formula C11H13NO5 B1337612 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid CAS No. 63070-58-6](/img/structure/B1337612.png)
3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid" is a structurally complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar compounds. For instance, the asymmetric synthesis of amino acids with dimethoxy substituents is a topic of interest in the field of organic chemistry due to their potential applications in pharmaceuticals and as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of related compounds involves several steps, including the use of chiral catalysts or reagents to achieve the desired stereochemistry. For example, the asymmetric synthesis of (2S)- and (2R)-amino-3,3-dimethoxypropanoic acid was achieved using a chiral glycine titanium enolate, which was quenched with trimethyl orthoformate to yield the product in high overall yield . Similarly, the synthesis of enantiomerically pure cyclopropane-phosphonic acid derivatives was accomplished through diastereoselective cyclopropanation using sulfur ylides .
Molecular Structure Analysis
The molecular structure of compounds with dimethoxyphenyl groups can be complex, and their analysis often requires sophisticated techniques. The stereochemistry is particularly important in the biological activity of these compounds. For example, the preparation of optically pure (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid involved careful control of reaction conditions to prevent racemization . This highlights the importance of chirality and the need for precise analytical methods to determine the configuration of such molecules.
Chemical Reactions Analysis
The chemical reactivity of dimethoxyphenyl-amino compounds can vary depending on the substituents and the overall molecular context. For instance, the Pictet-Spengler reaction was used to close the ring of an optically pure amino acid derivative without significant racemization . Additionally, the introduction of dimethoxyphenyl groups has been shown to lead to cardioselective beta-blockers, indicating that the chemical modifications can significantly alter the biological activity of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of methoxy groups can affect the lipophilicity, solubility, and overall reactivity of the molecule. The polyphosphoric acid-catalyzed cyclization of methoxyphenyl propionic acids to form derivatives of metacyclophane-diones and indanones demonstrates the impact of the methoxy substituents on the cyclization reactions and the resulting physical properties of the compounds .
Aplicaciones Científicas De Investigación
Antioxidant and Antibacterial Activities
- Scientific Field: Biochemistry
- Application Summary: Compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives have been found to exhibit antioxidant and antibacterial activities .
- Methods of Application: The compounds were synthesized using TEA as a base and THF as a solvent . The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Pharmacotherapeutics Applications
- Scientific Field: Pharmacology
- Application Summary: Chalcones, which have a similar structure to the compound you mentioned, have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties .
- Methods of Application: The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties . Changing the structure by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .
- Results: Several chalcone compounds can inhibit diverse targets of antibiotic-resistance development pathways . Therefore, they overcome resistance, and bacteria become susceptible to antibacterial compounds .
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Methods of Application: The SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results: The SM coupling reaction has been used to synthesize a variety of complex organic compounds .
Building Blocks for Drug Discovery
- Scientific Field: Medicinal Chemistry
- Application Summary: “3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid” is available for purchase as a building block for drug discovery . It could potentially be used in the synthesis of new therapeutic agents .
- Methods of Application: The compound could be incorporated into a larger molecule through various chemical reactions, depending on the specific requirements of the drug being synthesized .
- Results: The specific results would depend on the drug being synthesized and the role of “3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid” within that molecule .
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Methods of Application: The SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results: The SM coupling reaction has been used to synthesize a variety of complex organic compounds .
Building Blocks for Drug Discovery
- Scientific Field: Medicinal Chemistry
- Application Summary: “3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid” is available for purchase as a building block for drug discovery . It could potentially be used in the synthesis of new therapeutic agents .
- Methods of Application: The compound could be incorporated into a larger molecule through various chemical reactions, depending on the specific requirements of the drug being synthesized .
- Results: The specific results would depend on the drug being synthesized and the role of “3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid” within that molecule .
Safety And Hazards
Propiedades
IUPAC Name |
3-(2,5-dimethoxyanilino)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-7-3-4-9(17-2)8(5-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRQBSALBQMCCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489489 |
Source


|
| Record name | 3-(2,5-Dimethoxyanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid | |
CAS RN |
63070-58-6 |
Source


|
| Record name | 3-(2,5-Dimethoxyanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

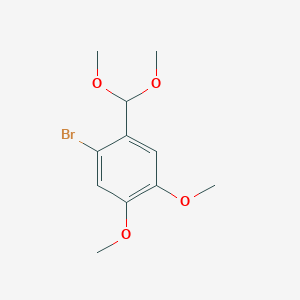
![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)

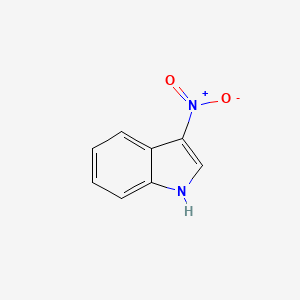
![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)
![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)
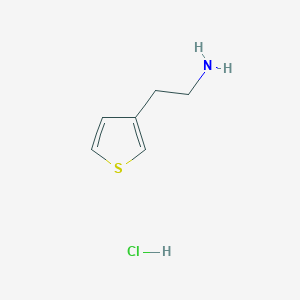
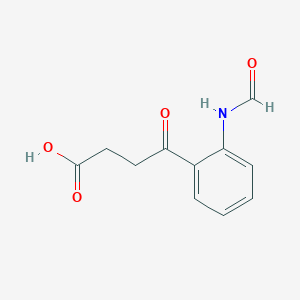
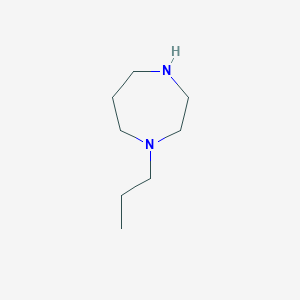
![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)
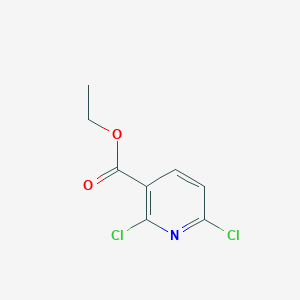
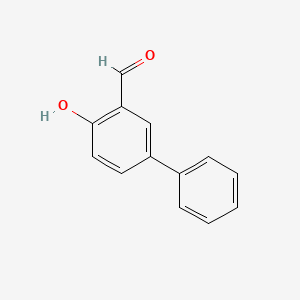
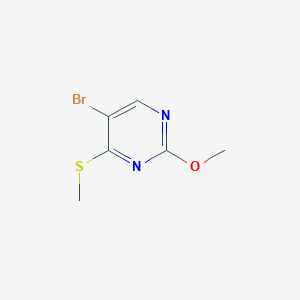
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)